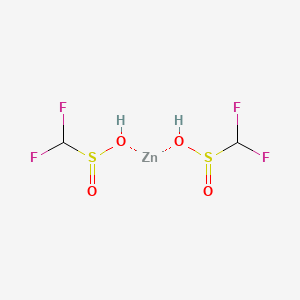

Bis(((difluoromethyl)sulfinyl)oxy)ZINC

Description

BenchChem offers high-quality Bis(((difluoromethyl)sulfinyl)oxy)ZINC suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(((difluoromethyl)sulfinyl)oxy)ZINC including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

difluoromethanesulfinic acid;zinc | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKJOUIZQRKDAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4F4O4S2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562989-18-7 | |

| Record name | bis(difluoromethylsulfinyloxy)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Bis(((difluoromethyl)sulfinyl)oxy)ZINC (DFMS)

Reagent Profile, Mechanistic Principles, and Application in Medicinal Chemistry

Executive Summary

Bis(((difluoromethyl)sulfinyl)oxy)ZINC , commonly referred to in literature as Zinc Difluoromethanesulfinate (DFMS) or the Baran Difluoromethylation Reagent , is a bench-stable, solid-state source of difluoromethyl radicals (

Developed to overcome the hygroscopicity and solubility limitations of sodium sulfinates (Langlois reagents), this zinc salt enables the direct, innate C–H difluoromethylation of heteroaromatic scaffolds. For drug developers, this reagent is the primary tool for installing the difluoromethyl group—a critical bioisostere that functions as a "lipophilic hydrogen bond donor," modulating metabolic stability and binding affinity without the penalty of excessive polarity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The nomenclature "Bis(((difluoromethyl)sulfinyl)oxy)ZINC" describes the coordination complex where a central zinc cation is ligated by two difluoromethanesulfinate anions.

| Property | Specification |

| Common Name | Zinc Difluoromethanesulfinate (DFMS) |

| IUPAC Name | Zinc;bis(difluoromethanesulfinate) |

| CAS Number | 1355729-38-2 |

| Formula | |

| Molecular Weight | 295.57 g/mol |

| Appearance | White to off-white free-flowing powder |

| Solubility | Soluble in Water, DMSO; slightly soluble in chlorinated solvents |

| Stability | Bench-stable; non-hygroscopic (unlike Na salts) |

The "Why": Medicinal Chemistry Context

The Lipophilic Hydrogen Bond Donor

In lead optimization, replacing a hydroxyl (-OH) or thiol (-SH) group with a difluoromethyl (

-

Bioisosterism: The

bond in -

Lipophilicity Modulation: While -OH groups lower LogP (making molecules more water-soluble but less membrane-permeable),

increases lipophilicity while retaining H-bonding capability. -

Metabolic Blocking: Installing

at metabolic "hotspots" (labile C-H bonds) blocks oxidation by Cytochrome P450 enzymes due to the strength of the C-F bond and steric shielding.

Mechanistic Underpinnings

The reaction does not proceed via traditional electrophilic aromatic substitution (

The Pathway[4][6][8]

-

Initiation: A stoichiometric oxidant, typically tert-butyl hydroperoxide (TBHP) , oxidizes the sulfinate anion.

-

Fragmentation: The oxidized sulfinyl radical is unstable and rapidly extrudes sulfur dioxide (

). -

Radical Generation: This collapse releases the nucleophilic difluoromethyl radical (

). -

Addition: The radical attacks the most electron-deficient position of the protonated heteroaromatic base.

-

Re-aromatization: Oxidative elimination restores aromaticity, yielding the functionalized product.

Diagram: Radical Mechanism & Causality

Figure 1: The oxidative desulfinylation pathway. The release of SO2 gas provides the entropic driving force for the generation of the reactive radical species.

Experimental Protocols

The following protocols are adapted from the foundational work by the Baran Lab (Scripps).

Method A: The Biphasic Protocol (Standard)

Best for: Pyridines, quinolines, and substrates soluble in DCM. System: DCM/Water biphasic mixture.

Reagents:

-

Substrate (1.0 equiv)

-

DFMS (Zn(SO₂CHF₂)₂) (2.0 – 3.0 equiv)[6]

-

TBHP (70% aq. solution) (3.0 – 5.0 equiv)

-

TFA (Trifluoroacetic acid) (1.0 equiv) – Crucial for protonating the heterocycle to increase electrophilicity.

-

Solvent: DCM:Water (2.5:1 ratio)

Step-by-Step Workflow:

-

Setup: To a vial equipped with a stir bar, add the heterocycle substrate (0.5 mmol) and DCM (1.0 mL).

-

Acidification: Add water (0.4 mL) followed by TFA (0.5 mmol). Stir vigorously to protonate the base.

-

Reagent Addition: Add DFMS (1.0 mmol, 2 equiv) in one portion.

-

Initiation: Dropwise add TBHP (70% aq, 1.5 mmol, 3 equiv) at 0°C or Room Temperature (RT).

-

Reaction: Stir vigorously at RT for 12–24 hours. The mixture will likely separate; vigorous stirring is essential to maximize interfacial surface area.

-

Monitoring: Check via LCMS. If conversion is <50%, add a second portion of DFMS (1 equiv) and TBHP (1.5 equiv).

-

Workup: Quench with saturated aqueous NaHCO₃ (careful: gas evolution). Extract with DCM (3x). Dry over Na₂SO₄.

Method B: The DMSO Protocol (Homogeneous)

Best for: Polar substrates, complex drug scaffolds, or substrates insoluble in DCM.

Reagents:

-

Substrate (1.0 equiv)

-

TBHP (5.0 equiv)[6]

-

TFA (1.0 equiv)

-

Solvent: DMSO (0.1 M concentration relative to substrate)

Step-by-Step Workflow:

-

Dissolve substrate in DMSO.

-

Add TFA.

-

Add TBHP slowly (exothermic).

-

Heat to 50°C if reaction is sluggish at RT.

-

Purification Note: DMSO can be difficult to remove. A reverse-phase workup (C18) or extensive aqueous washing is recommended.

Diagram: Experimental Decision Tree

Figure 2: Decision matrix for selecting the optimal solvent system and reaction monitoring.

Scope, Limitations, and Troubleshooting

Regioselectivity Rules

Since this is a radical addition, the

-

Preferred Targets: Electron-deficient heterocycles (Pyridines > Pyrimidines > Pyrazines).

-

Position of Attack: The radical attacks the most electron-deficient carbon (often C2 or C4 in pyridines).

-

Example: In 4-cyanopyridine, attack occurs at C2.

-

Example: In pyrrole (electron-rich), the reaction generally fails or requires specific protection to lower electron density.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Substrate not protonated | Ensure TFA is added (1.0 equiv). Check pH < 4. |

| Low Conversion | Radical quenching | Degas solvents (remove O₂). Add reagents in portions (2x or 3x). |

| Regioisomers | Multiple deficient sites | Regioselectivity is inherent to the substrate's electronics. Separation by HPLC is usually required. |

| Violent Gas Evolution | Rapid decomposition | Add TBHP slowly at 0°C. Do not seal the vessel tightly. |

References

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., et al. (2012).[8] "Practical and innate carbon–hydrogen functionalization of heterocycles." Nature, 492, 95–99.[8] Link[8]

- Seminal paper establishing the Zinc Sulfin

-

O'Hara, F., Baxter, R. D., O'Brien, A. G., et al. (2013).[10] "Preparation and purification of zinc sulfinate reagents for drug discovery." Nature Protocols, 8, 1042–1047.[11] Link

- Detailed guide on synthesizing and handling DFMS.

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link

- Foundational text on the physicochemical properties of the CHF2 group.

-

Baran Lab Reagent Guide. "Zinc Sulfinates (TFMS, DFMS, etc)." Baran Lab Open Source.Link

-

Source for general handling and stability data.[12]

-

Sources

- 1. 亜鉛ジフルオロメタンスルフィン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Bis(difluoromethylsulfinyloxy)zinc | C2H4F4O4S2Zn | CID 86716004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Baran difluoromethylation reagent - Enamine [enamine.net]

- 9. Zinc difluoromethanesulphinate | CymitQuimica [cymitquimica.com]

- 10. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]

- 11. baranlab.org [baranlab.org]

- 12. chemimpex.com [chemimpex.com]

Late-Stage Difluoromethylation: The Discovery, Mechanism, and Application of the Baran DFMS Reagent

Executive Summary

The selective incorporation of fluorine into complex organic molecules is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the difluoromethyl group (–CF₂H) is highly prized as a lipophilic hydrogen-bond donor and a robust bioisostere for alcohols (–OH) and thiols (–SH). Historically, installing a –CF₂H moiety required harsh, multi-step sequences utilizing aggressive reagents (e.g., DAST, SF₄) that were largely incompatible with the delicate, polyfunctional nature of advanced Active Pharmaceutical Ingredients (APIs)[1].

In 2012, the laboratory of Phil S. Baran at the Scripps Research Institute resolved this critical bottleneck by developing Zinc difluoromethanesulfinate (DFMS) , widely known as the Baran difluoromethylation reagent[2]. This whitepaper provides an in-depth technical analysis of DFMS, detailing the chemical logic behind its discovery, its radical-based mechanistic pathway, and field-proven protocols for late-stage functionalization (LSF).

Historical Context and the Chemical Logic of DFMS

Prior to the advent of zinc sulfinate salts, the direct C–H functionalization of heteroarenes with fluoroalkyl groups was largely restricted to trifluoromethylation using Langlois' reagent (Sodium trifluoromethanesulfinate, NaSO₂CF₃)[3]. However, attempts to translate this sodium-based chemistry to difluoromethylation were plagued by low yields, severe hygroscopicity, and reagent instability[3].

The Causality of Reagent Design: Why Zinc?

The breakthrough in the Baran lab was the strategic transition from sodium to zinc[4]. The synthesis of Zn(SO₂CF₂H)₂ (DFMS) yielded an air-stable, free-flowing white powder[4]. The selection of zinc was not merely practical; it was driven by fundamental chemical causality:

-

Coordination Geometry & Stability: Zinc(II) forms a stable, tetrahedral coordination complex with sulfinate ligands, shielding the reactive sulfur center from premature ambient oxidation[3].

-

Phase Transfer Dynamics: In the biphasic solvent systems (CH₂Cl₂/H₂O) required for these reactions, the zinc counterion acts as a mild Lewis acid and facilitates optimal partitioning of the reagent at the aqueous-organic interface, ensuring a controlled release of radicals[5].

-

Electronic Inversion: Unlike the highly electrophilic •CF₃ radical, the •CF₂H radical exhibits pronounced nucleophilic character [2]. It preferentially attacks electron-deficient centers, making it an ideal partner for protonated nitrogen heterocycles[6].

Mechanistic Pathway: Minisci-Type Radical Addition

The innate difluoromethylation of heteroarenes by DFMS proceeds via a single-electron transfer (SET) radical mechanism, conceptually related to the classic Minisci reaction[7]. The reaction is typically initiated by tert-butyl hydroperoxide (TBHP), which serves as the terminal oxidant[5].

Fig 1: Single-electron transfer (SET) mechanism of DFMS-mediated difluoromethylation.

Mechanistic Breakdown:

-

Initiation: TBHP undergoes homolytic cleavage (often trace-metal or thermally promoted) to generate tert-butoxyl (t-BuO•) and peroxyl radicals[6].

-

Propagation (SO₂ Extrusion): The t-BuO• radical oxidizes the zinc sulfinate, triggering the rapid extrusion of sulfur dioxide gas (–SO₂) and generating the nucleophilic •CF₂H radical[5].

-

Nucleophilic Attack: The •CF₂H radical attacks the most electron-deficient position of the protonated heteroarene (lowered LUMO)[6].

-

Aromatization: The resulting radical cation intermediate undergoes a second oxidation event and deprotonation to restore the aromatic system, yielding the final product[6].

Quantitative Data: Reagent Optimization and Comparison

To understand the operational envelope of DFMS, it is critical to compare it against other standard fluorinating reagents used in LSF. The data below synthesizes typical reaction parameters and yields across various drug-like scaffolds[1],[3],[8].

| Reagent / Precursor | Target Functional Group | Equivalents Required | Typical Yield (%) | Reaction Medium | Radical Character |

| NaSO₂CF₃ (Langlois) | Trifluoromethyl (–CF₃) | 3.0 - 4.0 | 40 - 70% | CH₂Cl₂ / H₂O | Electrophilic |

| Zn(SO₂CF₂H)₂ (DFMS) | Difluoromethyl (–CF₂H) | 2.0 - 3.0 | 40 - 80% | CH₂Cl₂ / H₂O | Nucleophilic |

| Zn(SO₂CH(CH₃)₂)₂ (IPS) | Isopropyl (–CH(CH₃)₂) | 3.0 | 35 - 65% | DMSO / H₂O | Nucleophilic |

| TMS-CF₂H (Hu Reagent) | Difluoromethyl (–CF₂H) | 1.5 | 60 - 90% | THF / Toluene | Nucleophilic (Anionic) |

Note: While TMS-CF₂H provides excellent yields for the nucleophilic difluoromethylation of carbonyls and imines, DFMS is uniquely suited for the radical C–H functionalization of unactivated heteroarenes[1].

Experimental Protocol & Self-Validating Systems

The following step-by-step methodology details the standard conditions for the innate difluoromethylation of nitrogen heterocycles using DFMS[8].

The Self-Validating Nature of the Protocol

This protocol acts as a self-regulating thermodynamic system . The biphasic nature of the CH₂Cl₂/H₂O mixture physically separates the bulk of the water-soluble DFMS and TBHP from the organic-soluble heterocycle. Radicals are generated at the interface at a controlled rate. If the substrate is highly reactive, the reaction proceeds smoothly. If the reaction is sluggish, the slow, continuous generation of •CF₂H prevents radical-radical homocoupling (dimerization), ensuring the reagent is not wasted. Furthermore, once the –CF₂H group is installed, the product becomes less electron-deficient than the starting material, creating a built-in thermodynamic brake that naturally halts over-alkylation[2].

Step-by-Step Methodology

Fig 2: Standard operational workflow for DFMS-mediated late-stage difluoromethylation.

-

Substrate Preparation: Dissolve the target N-heterocycle (0.125 mmol) in a biphasic mixture of 0.7 mL dichloromethane (CH₂Cl₂) and 0.2 mL deionized water[8]. (Causality: The biphasic system acts as a phase-transfer regulator for radical generation).

-

Acid Activation: Add Trifluoroacetic acid (TFA) or H₂SO₄ (1.0–2.0 equiv) to the mixture[6],[8]. (Causality: Protonation of the basic nitrogen lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, making it highly receptive to the nucleophilic •CF₂H radical[6]).

-

Reagent Loading: Add Zinc difluoromethanesulfinate (DFMS, 2.0–3.0 equiv) directly to the open flask[8].

-

Radical Initiation: While stirring vigorously at room temperature, slowly add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP, 3.0–5.0 equiv) dropwise[8]. (Causality: Dropwise addition prevents a thermal runaway of SO₂ extrusion and maintains a steady-state concentration of radicals).

-

Reaction Monitoring: Allow the reaction to stir open to the air for 2 to 12 hours. The reaction can be monitored via LC-MS. If conversion stalls, additional DFMS and TBHP can be added sequentially without degrading the already formed product.

-

Quenching & Isolation: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid. Extract the aqueous layer with CH₂Cl₂ (3x), dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Conclusion

The discovery of Zinc difluoromethanesulfinate (DFMS) by the Baran laboratory fundamentally altered the landscape of late-stage functionalization. By leveraging the unique stability of zinc coordination and the nucleophilic character of the difluoromethyl radical, chemists can now install highly desirable –CF₂H bioisosteres into complex APIs using open-flask, benchtop-stable conditions[4],[2]. This methodology not only accelerates structure-activity relationship (SAR) campaigns but also exemplifies the power of innate C–H functionalization in modern drug discovery.

References

1. - Journal of the American Chemical Society (JACS), 2012. 2. - Nature, 2012. 3. - Chemistry World, 2012. 4. - Sigma-Aldrich Technical Documents. 5. - Molecules (MDPI), 2019.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistryworld.com [chemistryworld.com]

- 5. Baran difluoromethylation reagent - Enamine [enamine.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Zinc Difluoromethanesulfinate (DFMS): Mechanism, Protocol, and Application in Innate C-H Functionalization

[1]

Executive Summary

Zinc difluoromethanesulfinate (DFMS), commonly referred to as the Baran reagent (Zn salt), represents a paradigm shift in the introduction of difluoromethyl (

This guide provides a comprehensive mechanistic analysis and a field-validated protocol for using DFMS. The reagent functions via an oxidative radical manifold, generating electrophilic difluoromethyl radicals that selectively functionalize electron-deficient heteroarenes. Its utility lies in its ability to install a lipophilic hydrogen bond donor—a critical bioisostere for hydroxyl (

Scientific Foundation: The "Fluorine Effect" & Reagent Evolution

The Bioisosteric Imperative

In medicinal chemistry, the

-

pKa: Lowers basicity of adjacent amines, improving membrane permeability.

-

Metabolic Stability: Blocks metabolically labile C-H sites (metabolic capping).

-

Lipophilicity: Increases

without the polarity penalty of traditional H-bond donors.

Zinc vs. Sodium: The Cation Effect

Early protocols utilized sodium difluoromethanesulfinate (Langlois reagent). However, the zinc salt (DFMS) offers superior performance due to a specific "cation effect."

| Feature | Sodium Salt (Langlois) | Zinc Salt (DFMS) | Mechanistic Advantage |

| Solubility | High in | Amphiphilic character | Better phase transfer in biphasic systems (DCM/ |

| Radical Flux | Slow, often requires excess oxidant | Rapid, controlled release | Zinc coordinates with the substrate/oxidant, facilitating radical transfer. |

| Yield (Pentoxifylline) | 47% (48 hours) | 79% (3 hours) | Kinetic acceleration due to redox properties of Zn. |

| Stability | Hygroscopic | Bench-stable solid | reproducible stoichiometry in open-air setups. |

Mechanism of Action

The reaction proceeds via a Minisci-type radical substitution . Unlike classical Minisci reactions that require silver catalysts and persulfates, DFMS utilizes a zinc-mediated oxidative desulfinylation triggered by alkyl hydroperoxides (typically TBHP).

The Mechanistic Cycle[1]

-

Initiation: Tert-butyl hydroperoxide (TBHP) oxidizes the zinc sulfinate, generating a transient sulfonyl radical.

-

Propagation (Radical Generation): The sulfonyl radical undergoes rapid

-scission, extruding -

Addition: The

radical attacks the most electron-deficient position of the protonated heterocycle (Minisci selectivity rules). -

Rearomatization: The resulting radical cation is oxidized (by TBHP or radical transfer) and deprotonated to restore aromaticity.

Pathway Visualization[1]

Figure 1: The oxidative radical mechanism of DFMS.[1] Note the critical role of

Experimental Protocol: Innate C-H Difluoromethylation

This protocol is designed for the direct functionalization of N-heterocycles (pyridines, quinolines, pyrazines) using a biphasic system. It is a self-validating system: the evolution of gas (

Reagents & Stoichiometry[1][2][3]

-

Substrate (Heterocycle): 1.0 equiv

-

DFMS (Zn Reagent): 2.0 – 3.0 equiv

-

TBHP (70% aq.): 3.0 – 5.0 equiv[2]

-

TFA (Trifluoroacetic acid): 1.0 equiv (Optional, promotes protonation of less basic substrates)

-

Solvent: DCM/Water (2.5:1 ratio) or DMSO (for solubility limited substrates)

Step-by-Step Methodology

-

Preparation: In a vial equipped with a stir bar, dissolve the heterocycle (1.0 equiv) in Dichloromethane (DCM).

-

Phase Creation: Add water (ratio 2.5:1 DCM:Water). If the substrate is basic, add TFA (1.0 equiv) to ensure protonation (activates the ring for nucleophilic radical attack).

-

Reagent Addition: Add Zinc Difluoromethanesulfinate (DFMS) (2.0 equiv) in one portion. The salt may not dissolve completely; this is normal.

-

Initiation (Critical Step): Cool the mixture to 0°C (ice bath). Add TBHP (3.0 equiv) dropwise with vigorous stirring.

-

Note: Vigorous stirring is essential to create an emulsion in the biphasic system.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Observation: Gas evolution indicates successful radical generation.

-

-

Monitoring: Check via LC-MS or TLC.

-

Optimization: If conversion is <50% after 6 hours, add a second portion of DFMS (1.0 equiv) and TBHP (1.0 equiv).

-

-

Workup: Dilute with DCM, wash with saturated

(to neutralize acid and remove zinc salts), dry over

Workflow Decision Tree

Figure 2: Operational decision tree for optimizing reaction conditions based on substrate solubility and conversion.

Scope and Regioselectivity

The regioselectivity of DFMS is governed by the Minisci rules :

-

Electronic Control: The nucleophilic

radical attacks the most electron-deficient carbon. -

Steric Control: Attack occurs at the least sterically hindered position among the electron-deficient sites.

-

Protonation Effect: Protonation of the heterocycle (via TFA or in situ acid generation) significantly lowers the LUMO energy, enhancing reactivity and directing the radical to positions ortho/para to the nitrogen.

Common Selectivity Patterns:

-

Pyridines: C2 and C4 positions.

-

Pyrimidines: C4 and C6 positions.

-

Quinolines: C2 and C4 positions.

-

Imidazoles/Pyrazoles: C-H functionalization often requires protection of the N-H to prevent oxidation.

References

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492, 95–99.[3] Link[3]

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation.[1][3][2][4] Journal of the American Chemical Society, 134(3), 1494–1497.[3] Link

-

O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. Link

-

Ji, Y., Brueckl, T., Baxter, R. D., & Baran, P. S. (2011). Innate C-H functionalization of heterocycles.[1][3][2][5][6][7] Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link

Sources

- 1. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baran difluoromethylation reagent - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

Safety and handling of Zinc difluoromethanesulfinate

Safety and Handling of Zinc Difluoromethanesulfinate (DFMS)

Executive Summary

Zinc difluoromethanesulfinate (DFMS), widely known as the Baran Difluoromethylation Reagent , has revolutionized the introduction of the lipophilic hydrogen bond donor motif (–CF₂H) into heterocycles. Unlike traditional fluorinating agents that require harsh conditions or specialized equipment (e.g., ozone-depleting chlorodifluoromethane gas), DFMS is a solid, shelf-stable reagent capable of innate radical C–H functionalization.

However, its operational simplicity often leads to complacency. This guide provides a rigorous technical framework for the safe handling, storage, and experimental utilization of DFMS, distinguishing it critically from the highly corrosive zinc triflate.

Part 1: Technical Profile & Hazard Identification

Substance Identity

-

Molecular Formula: Zn(SO₂CF₂H)₂ (often cited as C₂H₂F₄O₄S₂Zn)

The "Triflate Trap": A Critical Distinction

A common laboratory error involves confusing DFMS with Zinc Triflate (Zinc trifluoromethanesulfonate, CAS 54010-75-2).

-

DFMS (Sulfinate): GHS Warning.[8] Causes skin/eye irritation (H315/H319).

-

Zinc Triflate (Sulfonate): GHS Danger.[8][9] Causes severe skin burns and eye damage (H314).[8]

-

Implication: While DFMS is milder, it must still be handled with standard PPE. Confusing the two can lead to inadequate safety prep for the corrosive triflate or excessive fear of the irritant DFMS.

Physicochemical Hazards

| Property | Specification | Safety Implication |

| Physical State | White to off-white powder | Dust inhalation risk (H335). Use local exhaust ventilation.[10][11] |

| Hygroscopicity | Moderate | Absorbs atmospheric moisture, leading to clumping and hydrolysis over time. |

| Decomposition | >100°C (Thermal) | Releases Sulfur Dioxide (SO₂) and potentially Hydrogen Fluoride (HF) under extreme thermal stress. |

| Solubility | Water, DMSO, MeOH | Soluble in polar solvents; limited solubility in non-polar organics (DCM, Toluene). |

Part 2: Storage & Stability Protocol

To maintain the reagent's titer (radical generating capacity) and prevent "dead" reactions, follow this tiered storage protocol.

The "Cold Chain" Rule

Although DFMS is often used in open-air reactions, its long-term stability is compromised by heat and moisture.

-

Primary Storage: Refrigerate at 2–8°C .

-

Container: Tightly sealed glass or polypropylene jar with Parafilm seal.

-

Desiccant: Store secondary containment with activated silica gel or Drierite to mitigate humidity.

Assessing Reagent Quality

Commercial batches often contain impurities like ZnCl₂ and water.

-

Visual Check: Pure DFMS is a free-flowing white powder.

-

Degradation Sign: Yellowing or formation of a sticky paste indicates hydrolysis or oxidation.

-

Impact: Degraded reagent releases SO₂ prematurely, lowering the effective concentration of CF₂H radicals and stalling the reaction.

Part 3: Operational Handling & Reaction Workflow

The utility of DFMS lies in its ability to generate electrophilic CF₂H radicals that react with electron-deficient heteroarenes (Minisci-type reaction).

Experimental Workflow Diagram

Caption: Operational workflow for Zinc Difluoromethanesulfinate (DFMS) mediated C-H functionalization, highlighting the critical desulfinylation step.

The "Baran Protocol" (Open Air vs. Inert)

One of the most cited features of DFMS is its air compatibility.

-

Standard Protocol: Reactions are typically run in a biphasic system (e.g., DCM/Water) open to the air.

-

Why Air? Oxygen can actually assist in the re-oxidation of the catalytic cycle or radical chain propagation in some specific mechanistic pathways, though the primary radical generation is oxidant-driven (e.g., tert-butyl hydroperoxide, TBHP).

-

Safety Note: While the reaction tolerates air, the reagent bottle should be closed immediately after weighing to prevent moisture uptake.

Step-by-Step Handling Procedure

-

PPE: Standard nitrile gloves, lab coat, and safety glasses.

-

Weighing: Weigh quickly in air. If high humidity (>60%), weigh inside a glovebox or use an antistatic gun to prevent clumping.

-

Solvent Addition: Add water and organic solvent (DCM is common). DFMS will dissolve in the aqueous phase.

-

Initiation: Add TFA (Trifluoroacetic acid) and TBHP slowly.

-

Caution: This step generates gas (SO₂). Ensure the reaction vessel is vented (e.g., a needle in the septum) if capped, or run in an open vial in a fume hood.

-

-

Quenching: Quench with saturated sodium bicarbonate (NaHCO₃).

-

Caution: This neutralizes the acid and residual zinc salts, generating CO₂ gas. Add slowly to prevent foam-over.

-

Part 4: Emergency & Waste Management

Exposure Response

-

Inhalation: Move to fresh air. If coughing persists (due to SO₂ or dust), seek medical attention.

-

Skin Contact: Wash with soap and water.[8][10][12] DFMS is an irritant, not a corrosive; however, prolonged exposure can cause dermatitis.

-

Eye Contact: Rinse thoroughly for 15 minutes.[9][10][13] Remove contact lenses.[8][10][12]

Fire & Spill Control

-

Fire: DFMS is not highly flammable but will decompose in a fire. Use CO₂, dry chemical, or foam.[8][10][12] Do not use high-pressure water jets that might disperse the zinc powder.

-

Spill: Sweep up dry spills to avoid generating dust.[10][13] If wet, absorb with sand or vermiculite. Do not use acidic cleaners, as this may release SO₂.

Waste Disposal

-

Zinc Content: The aqueous waste contains zinc ions, which are toxic to aquatic life (H410). Do not pour down the drain.

-

Segregation: Collect in a dedicated "Heavy Metal Aqueous Waste" container.

-

Labeling: Clearly label as "Contains Zinc Compounds" and "Fluorinated Organics."

References

-

Fujiwara, Y., et al. (2012).[5][6] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature. [Link][6]

-

O'Hara, F., et al. (2013). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society.[5] [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Zinc difluoromethanesulphinate | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. cenmed.com [cenmed.com]

- 5. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Baran difluoromethylation reagent - Enamine [enamine.net]

- 7. Zinc(II) difluoromethanesulfinate - Advanced Biochemicals [advancedbiochemicals.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. msds.nipissingu.ca [msds.nipissingu.ca]

- 10. prochemonline.com [prochemonline.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. cglapps.chevron.com [cglapps.chevron.com]

- 13. fishersci.es [fishersci.es]

Introduction to radical difluoromethylation reactions

An In-depth Technical Guide to Radical Difluoromethylation Reactions

Authored by Gemini, Senior Application Scientist

The difluoromethyl (–CF₂H) group has emerged as a crucial structural motif in modern medicinal chemistry and drug development. Its unique ability to act as a lipophilic hydrogen-bond donor and a bioisosteric replacement for hydroxyl, thiol, and amine functionalities allows for the fine-tuning of a drug candidate's physicochemical and pharmacological properties.[1][2][3][4] Radical difluoromethylation has become a dominant strategy for installing this valuable group, offering mild reaction conditions, broad functional group tolerance, and applicability to late-stage functionalization.[5] This guide provides a comprehensive overview of radical difluoromethylation, detailing the generation and properties of the difluoromethyl radical, core methodologies, practical experimental guidance, and its transformative impact on pharmaceutical research.

The Strategic Value of the Difluoromethyl Group in Drug Design

The incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing pharmacological profiles.[4][6] The difluoromethyl group, in particular, offers a unique constellation of properties that make it highly attractive for lead optimization:

-

Bioisosterism and Hydrogen Bonding: The polarized C-H bond in the –CF₂H group allows it to act as a hydrogen bond donor, mimicking interactions typically formed by hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups.[3][4][6][7] This feature can enhance binding affinity and specificity for biological targets.[1][6]

-

Metabolic Stability: The replacement of a metabolically labile C-H bond with robust C-F bonds significantly hinders oxidative metabolism, often leading to an extended drug half-life.[1][8]

-

Modulation of Lipophilicity and Permeability: The –CF₂H group increases lipophilicity, which can improve a molecule's ability to permeate cell membranes and cross the blood-brain barrier.[1][4][6] This is achieved with a more moderate increase in lipophilicity compared to the trifluoromethyl (–CF₃) group, offering a finer level of control.

-

pKa Tuning: As a potent electron-withdrawing group, the –CF₂H moiety can lower the pKa of adjacent basic functional groups, influencing the ionization state of a drug at physiological pH and thereby affecting its solubility and target engagement.[1][8]

These properties have been successfully leveraged in pharmaceuticals like Lumacaftor (VX-809) , a drug for treating cystic fibrosis, demonstrating the real-world impact of difluoromethylation in medicine.[1]

Generation of the Key Intermediate: The Difluoromethyl Radical (•CF₂H)

The success of any radical difluoromethylation reaction hinges on the efficient generation of the difluoromethyl radical (•CF₂H). Over the past two decades, a diverse arsenal of precursor reagents has been developed, each with distinct activation methods.

Core Strategies for •CF₂H Radical Generation

The formation of the •CF₂H radical from a stable precursor typically involves a single-electron transfer (SET) event (either oxidation or reduction) or radical abstraction.[7] Visible-light photoredox catalysis has become a particularly powerful tool, enabling these transformations under exceptionally mild conditions.[9][10][11]

Caption: General pathways for generating the •CF₂H radical from common precursors.

A Comparative Look at Difluoromethyl Radical Precursors

The choice of reagent is dictated by the substrate, desired reaction conditions, and scalability. Below is a summary of the most prevalent and field-proven radical precursors.

| Reagent Class | Exemplary Reagent(s) | Common Name(s) | Activation Method | Key Characteristics |

| Zinc Sulfinate | Zn(SO₂CF₂H)₂ | Baran's Reagent, DFMS | Single-Electron Oxidation (e.g., with TBHP, K₂S₂O₈) | Bench-stable solid, operationally simple, highly effective for C-H functionalization of heterocycles.[12][13][14] |

| Sulfoximines | N-tosyl-S-difluoromethyl-S-phenylsulfoximine | Hu's Reagent | Single-Electron Reduction (e.g., via Photoredox Catalysis) | Shelf-stable solid, versatile for difunctionalization of alkenes.[15] |

| Sulfonyl Chlorides | HCF₂SO₂Cl | - | Single-Electron Reduction (e.g., via Photoredox Catalysis) | Versatile precursor for various radical transformations including cyclizations.[16] |

| Difluoroacetic Acid | CF₂H₂COOH | DFA | Oxidative Decarboxylation (e.g., with AgNO₃/K₂S₂O₈) | Inexpensive, readily available liquid, suitable for direct C-H difluoromethylation.[17] |

| Silicon-based | TMSCF₂H | Ruppert-Prakash Reagent | Ag-mediated oxidation | Effective for C-H difluoromethylation of heteroarenes.[7] |

| Phosphonium Salts | [Ph₃PCF₂H]Br, PPh₃(CF₂H)₂ | - | Photoredox Catalysis | Bench-stable solids used in photoredox-mediated reactions.[5][9] |

Core Methodologies in Radical Difluoromethylation

Once generated, the nucleophilic •CF₂H radical readily engages with electron-deficient substrates, most notably protonated heteroaromatics and activated alkenes, to forge new C-CF₂H bonds.

Direct C-H Difluoromethylation of Heteroarenes (Minisci-Type Reaction)

Direct C-H functionalization is a highly sought-after transformation as it avoids the need for pre-functionalization of substrates.[18] Radical difluoromethylation excels in this area, particularly for electron-deficient N-heterocycles, following a Minisci-type mechanism. This strategy is paramount for the late-stage functionalization of complex drug-like molecules.[7][19]

Mechanism: The reaction is typically performed in an acidic medium to protonate the heterocycle, rendering it more electron-deficient and reactive towards the nucleophilic •CF₂H radical.

-

Radical Generation: The •CF₂H radical is generated from a suitable precursor (e.g., DFMS) via oxidation.

-

Radical Addition: The •CF₂H radical adds to the protonated heterocycle at the most electron-deficient position, forming a radical cation intermediate.

-

Oxidation & Deprotonation: The radical cation is oxidized by a chemical oxidant or a photocatalyst in its oxidized state, generating a dication. Subsequent deprotonation rearomatizes the ring, yielding the final difluoromethylated product.

Caption: Simplified photoredox cycle for C-H difluoromethylation.

Difluoromethylation and Difunctionalization of Alkenes

Alkenes serve as excellent feedstocks for radical difluoromethylation, enabling the construction of C(sp³)–CF₂H bonds. These reactions can be categorized as either hydrodifluoromethylation or more complex difunctionalization reactions.

-

Hydrodifluoromethylation: In this process, the •CF₂H radical adds across the double bond, and the resulting carbon-centered radical is quenched by a hydrogen atom source. Electrochemical methods have recently emerged as a powerful, oxidant-free approach for this transformation.[3]

-

Oxydifluoromethylation: Using photoredox catalysis with a reagent like Hu's reagent, alkenes can undergo a single-step, regioselective reaction to form β-CF₂H-substituted alcohols, ethers, or esters.[15] The mechanism involves the addition of the •CF₂H radical to the alkene, followed by oxidation of the resulting radical and trapping by a solvent molecule (e.g., water, alcohol).

Field-Proven Experimental Protocol: C-H Difluoromethylation of Caffeine

This protocol describes a typical Minisci-type C-H difluoromethylation using Baran's Reagent (DFMS), a method prized for its operational simplicity and effectiveness.

Objective: To synthesize 8-(difluoromethyl)caffeine from caffeine.

Reagents & Materials:

-

Caffeine (1.0 mmol)

-

Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (2.0 mmol)[13][20]

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (4.0 mmol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stir bar, standard glassware for workup and purification.

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add caffeine (194 mg, 1.0 mmol) and zinc difluoromethanesulfinate (DFMS) (591 mg, 2.0 mmol).

-

Solvent Addition: Add dichloromethane (5 mL) and trifluoroacetic acid (1 mL). Stir the resulting suspension at room temperature.

-

Initiation: Add tert-butyl hydroperoxide (TBHP) (0.52 mL, 4.0 mmol) dropwise to the stirring suspension over 5 minutes. Caution: The reaction can be exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ (10 mL) followed by saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 8-(difluoromethyl)caffeine product.

Conclusion and Future Perspective

Radical difluoromethylation has matured from a niche methodology into a cornerstone of modern synthetic and medicinal chemistry.[5] The development of stable, easy-to-handle radical precursors like DFMS and the rise of powerful activation platforms such as photoredox catalysis have democratized access to difluoromethylated compounds.[10][12] These methods have proven invaluable for the late-stage functionalization of complex molecules, accelerating the drug discovery process by enabling rapid structure-activity relationship (SAR) studies.[1][7]

The field continues to evolve, with future efforts likely focused on achieving stereoselective difluoromethylation, developing more sustainable and cost-effective reagents and catalysts, and expanding the reaction scope to new classes of substrates. As our understanding of the unique properties of the –CF₂H group deepens, radical difluoromethylation will undoubtedly continue to be a critical tool in the design of next-generation pharmaceuticals and agrochemicals.

References

-

Direct difluoromethylation of heterocycles using difluoroacetic acid - University of Copenhagen Research Portal. Available at: [Link]

-

Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis - MDPI. Available at: [Link]

-

Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC. Available at: [Link]

-

Difluoromethylation of Heterocycles via a Radical Process - RSC Publishing. Available at: [Link]

-

Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC. Available at: [Link]

-

Photoredox Catalysis-Enabled C–H Difluoromethylation of Heteroarenes with Pentacoordinate Phosphorane as the Reagent | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. Available at: [Link]

-

Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed. Available at: [Link]

-

State of knowledge in photoredox-catalysed direct difluoromethylation - RSC Publishing. Available at: [Link]

-

Recent advances in the application of Langlois' reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Fine Design of Photoredox Systems for Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds. | Semantic Scholar. Available at: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]

-

Introduction of Difluoromethyl Through Radical Pathways - ResearchGate. Available at: [Link]

-

The microwave spectrum of the difluorocyanomethyl radical, ĊF2CN | Request PDF. Available at: [Link]

-

Reagent of the month – November - Langlois reagent - SigutLabs. Available at: [Link]

-

Infrared Spectrum of the Difluoromethyl Radical in Solid Argon. Available at: [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Metal‐Catalyzed Direct Difluoromethylation Reactions. Available at: [Link]

-

Review Article Radiodifluoromethylation of well-functionalized molecules - e-Century Publishing Corporation. Available at: [Link]

-

An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Available at: [Link]

-

Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. Available at: [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. Available at: [Link]

-

Late-stage difluoromethylation of pharmaceuticals a | Download Table - ResearchGate. Available at: [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. Available at: [Link]

-

An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. Available at: [Link]

-

Infrared Spectrum of the Difluoromethyl Radical in Solid Argon - AIP Publishing. Available at: [Link]

-

Longlois' reagent fortrifluoromethylation of N‐aryl acrylamides. - ResearchGate. Available at: [Link]

-

Anodic oxidation of Langlois reagent and CF3‐containing alkyl... - ResearchGate. Available at: [Link]

-

Spectroscopic and ab initio studies of difluoromethyl radicals and cations | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

-

Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox- CF2SO2Ph Reagent. Available at: [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. State of knowledge in photoredox-catalysed direct difluoromethylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Baran difluoromethylation reagent - Enamine [enamine.net]

- 13. 二氟甲烷亚磺酸锌 95% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Zinc difluoromethanesulphinate | CymitQuimica [cymitquimica.com]

- 15. Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H‐Containing Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sioc.cas.cn [sioc.cas.cn]

- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 18. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. thomassci.com [thomassci.com]

Zinc Difluoromethanesulfinate (DFMS): A Transformative Reagent for Late-Stage Functionalization in Medicinal Chemistry

Executive Summary: The Strategic Value of the Difluoromethyl Group

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven tactic for optimizing a drug candidate's physicochemical and pharmacokinetic profiles[1]. Among fluorinated motifs, the difluoromethyl group (

Historically, installing a

Mechanistic Rationale: The "Why" Behind DFMS

To master DFMS, one must understand the causality of its design and the Minisci-type radical chemistry it employs.

Why Zinc over Sodium?

Early attempts to synthesize a difluoromethylating agent focused on sodium difluoromethanesulfinate (

The Role of the Activator and Oxidant:

The reaction is driven by the generation of the difluoromethyl radical (

Crucially, this radical is nucleophilic (or somophilic). To ensure it attacks the desired nitrogen-containing heterocycle, we must lower the heterocycle's Lowest Unoccupied Molecular Orbital (LUMO). This is achieved by adding Trifluoroacetic Acid (TFA). TFA protonates the basic nitrogen of the heteroarene, rendering the ring highly electrophilic and perfectly matched for the incoming radical[1][6].

Mechanistic pathway of DFMS-mediated radical difluoromethylation of heteroarenes.

Experimental Methodology: Self-Validating Protocol

The following protocol details the standard biphasic C-H difluoromethylation of a generic nitrogenous heterocycle. This workflow is designed as a self-validating system—meaning it includes specific observational checkpoints to ensure chemical competency at each step.

Reagents & Stoichiometry:

-

Heteroarene Substrate: 1.0 equivalent

-

DFMS (

): 2.0 - 3.0 equivalents[4] -

Trifluoroacetic Acid (TFA): 1.0 equivalent[4]

-

tert-Butyl hydroperoxide (TBHP, 70% in aqueous solution): 3.0 - 5.0 equivalents[4]

-

Solvent: Dichloromethane (DCM) and Water (

) in a 2.5:1 ratio[6]

Step-by-Step Procedure:

-

Substrate Solubilization: Dissolve the heteroarene (1.0 eq) in DCM (approx. 0.1 M concentration) in an open reaction vial. Causality: DCM effectively solubilizes the organic substrate while remaining inert to the radical conditions.

-

Activation: Add TFA (1.0 eq) dropwise to the stirring solution. Validation Check: A slight exotherm or color change often occurs, confirming the protonation of the basic amine/heterocycle.

-

Reagent Addition: Add DFMS (2.0 eq) followed by

. Causality: The biphasic system is critical. Water is required to dissolve the zinc sulfinate and the aqueous TBHP, facilitating radical generation at the solvent interface[6]. -

Oxidation Initiation: Slowly add TBHP (3.0 eq) dropwise over 5 minutes at room temperature (

).-

Validation Check (Critical): Observe the reaction mixture for mild effervescence. The evolution of gas (

) is the physical confirmation that the sulfinate is actively decomposing into the

-

-

Reaction Monitoring: Stir vigorously for 12–24 hours. Monitor via LC-MS. Validation Check: Look for the appearance of the

mass peak (addition of -

Quench & Workup: Quench the reaction with saturated aqueous

to neutralize the TFA and any unreacted acid. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over

Standard open-flask biphasic experimental workflow for DFMS difluoromethylation.

Comparative Efficacy and Yield Analysis

To make informed decisions in the lab, one must weigh DFMS against alternative difluoromethylating agents. While DFMS is unparalleled for late-stage C-H functionalization of heteroarenes, other reagents like

Table 1: Quantitative Comparison of Difluoromethylation Reagents

| Reagent | Primary Mechanism | Typical Conditions | Substrate Scope | Typical Yields | Operational Pros & Cons |

| DFMS ( | Radical Addition (Minisci) | TBHP, TFA, DCM/ | Heteroarenes, enones, thiols | 40% – 85% | Pros: Bench-stable, open-flask, mild RT conditions.Cons: Requires super-stoichiometric loading (2-3 eq). |

| Transition Metal Catalyzed / Oxidative | Cu or Ag cat., Oxidant, | Aryl halides, boronic acids, heteroarenes | 50% – 90% | Pros: Excellent for cross-coupling.Cons: Requires expensive transition metals and heating. | |

| Oxidative Decarboxylation | Heteroarenes | 30% – 70% | Pros: Very inexpensive, off-the-shelf reagent.Cons: Harsh oxidative conditions, poor functional group tolerance. | ||

| Radical / Photocatalytic | Eosin Y, Light, or TBHP[9] | Coumarins, imines | 35% – 75% | Pros: Good for photoredox applications.Cons: Highly hygroscopic, lower solubility in biphasic systems. |

Case Studies in Drug Discovery

The true utility of DFMS is demonstrated in its application to complex, biologically active scaffolds.

Bioisosteric Replacement in Quorum Sensing Inhibitors (QSIs): In the pursuit of novel antimicrobial agents, researchers attempted to synthesize 2-(difluoromethyl)-4-nitropyridine as a bioisosteric replacement for pyridine-N-oxide in QSI development. While traditional indirect methods failed due to the strong electron-withdrawing nature of the nitro group destabilizing the ring, radical approaches using DFMS were evaluated to navigate the electronic constraints of the meta-position[10].

Late-Stage Diversification of Papaverine:

Papaverine, an antispasmodic drug, features an isoquinoline core and a dimethoxybenzyl moiety. When subjected to zinc sulfinate reagents under biphasic conditions (DCM/

Conclusion

Zinc difluoromethanesulfinate (DFMS) has democratized the installation of the

References

Sources

- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme.de [thieme.de]

- 3. Baran difluoromethylation reagent - Enamine [enamine.net]

- 4. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Reaction of Papaverine with Baran DiversinatesTM | MDPI [mdpi.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. Copper- and Iron-Catalyzed Decarboxylative Tri- and Difluoromethylation of α,β-Unsaturated Carboxylic Acids with CF3SO2Na and (CF2HSO2)2Zn via a Radical Process [organic-chemistry.org]

- 9. Unlocking the direct photocatalytic difluoromethylation of C[double bond, length as m-dash]N bonds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC01353F [pubs.rsc.org]

- 10. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

Methodological & Application

Application Note: Protocol for Innate C-H Difluoromethylation using Bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS-Zn)

Executive Summary

The introduction of difluoromethyl (

This Application Note details the protocol for using Bis(((difluoromethyl)sulfinyl)oxy)zinc (DFMS-Zn), a reagent developed to overcome the solubility and reactivity limitations of earlier sodium-based sulfinates (e.g., Langlois reagent). Unlike traditional cross-coupling which requires pre-functionalized halides, this protocol utilizes innate C-H functionalization , allowing late-stage diversification of complex drug pharmacophores.

Technical Background & Mechanism

The Zinc Advantage

While sodium difluoromethanesulfinate (

Mechanistic Pathway

The reaction proceeds via a radical mechanism initiated by an oxidant (typically tert-butyl hydroperoxide, TBHP).

-

Oxidation: The sulfinate anion is oxidized to a sulfonyl radical.

-

Desulfonylation: The unstable sulfonyl radical extrudes

, generating the nucleophilic difluoromethyl radical ( -

Addition: The

radical attacks the electron-deficient heterocycle (Minisci-type addition). -

Re-aromatization: Oxidative hydrogen abstraction restores aromaticity.

Mechanistic Visualization

The following diagram illustrates the radical cycle and the critical role of the biphasic interface.

Figure 1: Mechanistic pathway of DFMS-Zn mediated innate C-H difluoromethylation. The release of SO2 drives the formation of the reactive radical species.

Strategic Planning: Substrate & Conditions

Before beginning, analyze the electronic properties of your substrate. The

The Role of TFA

Trifluoroacetic acid (TFA) is a critical additive for basic heterocycles (pyridines, quinolines).

-

Function: Protonation of the basic nitrogen lowers the LUMO energy of the heterocycle, making it significantly more electrophilic and reactive toward the nucleophilic

radical. -

Recommendation: Use 1.0–2.0 equivalents of TFA for pyridine-like substrates.

Solvent Systems

| System | Components | Application Case |

| Standard (Biphasic) | DCM : Water (2.5 : 1) | Default. Best for most heterocycles. The water layer dissolves the Zn salts; DCM dissolves the substrate. |

| Polar Alternative | DMSO | Use for highly polar substrates or if the Zn salt crashes out too quickly. |

| Fluorinated | Trifluorotoluene | Use for highly lipophilic substrates requiring higher temperatures (>50°C). |

Core Experimental Protocol

Objective: Difluoromethylation of a substituted pyridine (Generic Example). Scale: 0.5 mmol substrate.

Materials

-

Substrate: 0.5 mmol

-

DFMS-Zn: 1.5 mmol (3.0 equiv) [Note: Commercial material is often a hydrate; slight excess is safe].

-

TBHP: 2.5 mmol (5.0 equiv) [70% wt in water].

-

TFA: 0.5 mmol (1.0 equiv) [Optional: Use only if substrate is a basic heterocycle].

-

Solvent: Dichloromethane (DCM) 2.5 mL / Water 1.0 mL.

Step-by-Step Procedure

-

Setup: To a 20 mL vial equipped with a magnetic stir bar, add the Substrate (0.5 mmol) and DCM (2.5 mL).

-

Activation: Add DFMS-Zn (443 mg, 1.5 mmol) and Water (1.0 mL). The mixture will be biphasic.

-

Acidification (Conditional): If the substrate is a pyridine/quinoline, add TFA (38 µL, 0.5 mmol) while stirring.

-

Initiation: Add TBHP (70% aq. solution, ~340 µL, 2.5 mmol) dropwise over 1 minute.

-

Note: A slight exotherm or gas evolution (

) may be observed.

-

-

Reaction: Stir vigorously at Room Temperature for 18–24 hours. The vial can be capped but does not need inert atmosphere (air is compatible).

-

Tip: Vigorous stirring is essential to maximize the surface area between the aqueous radical source and the organic substrate phase.

-

-

Monitoring: Check reaction progress via LC-MS or 19F-NMR.

-

19F-NMR Signal: The

group typically appears as a doublet around -110 to -120 ppm (

-

-

Workup:

-

Slowly add saturated aqueous

(5 mL) to quench the reaction and neutralize TFA. Caution: Gas evolution ( -

Extract with DCM (

mL). -

Dry combined organics over

, filter, and concentrate.

-

-

Purification: Flash column chromatography. The

product is usually less polar than the starting material (due to capping of polar H-bond acceptors or increased lipophilicity).

Troubleshooting & Optimization

If conversion is low (<30%), consult the optimization matrix below. Radical reactions are often stochastic; "forcing" conditions are common.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<10%) | Radical quenching or poor initiation. | Increase Reagents: Add another batch of DFMS-Zn (2 equiv) and TBHP (3 equiv) after 4 hours. |

| Starting Material Recovery | Substrate is too electron-rich. | Acidify: Increase TFA to 2-3 equiv to activate the ring. |

| Starting Material Recovery | Substrate is too electron-deficient. | Remove TFA: Protonation may be deactivating the ring too much. Run neutral. |

| Precipitation | Solubility mismatch. | Switch Solvent: Change DCM/Water to DMSO (homogeneous). |

| Regioisomer Mix | Innate reactivity is non-selective. | Block Sites: Use halides (Cl/Br) to block positions; they are usually tolerated and can be removed later. |

Decision Tree for Optimization

Figure 2: Logic flow for troubleshooting low reaction yields.

Safety & Handling

-

TBHP (tert-Butyl hydroperoxide): Use the 70% aqueous solution. Pure TBHP is shock-sensitive. Never mix TBHP with transition metal salts in the absence of solvent.

-

Gas Evolution: The reaction generates

(during radical formation) and -

Zinc Salts: Dispose of aqueous waste as heavy metal waste.

References

-

Fujiwara, Y., et al. (2012).[2] Practical and innate carbon–hydrogen functionalization of heterocycles.[1][2][3][4][5] Nature, 492(7427), 95–99.[2] [Link][2]

-

Fujiwara, Y., et al. (2012).[2] A New Reagent for Direct Difluoromethylation.[1][2][6] Journal of the American Chemical Society, 134(3), 1494–1497.[2] [Link]

-

O’Hara, F., et al. (2013). Zinc Difluoromethanesulfinate (DFMS).[1][2][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Baran difluoromethylation reagent - Enamine [enamine.net]

- 3. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Innate and guided C-H functionalization logic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. Zinc difluoromethanesulphinate | CymitQuimica [cymitquimica.com]

The Baran Difluoromethylation Reagent: A Practical Guide to Innate C-H Functionalization

Introduction: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery. Among these, the difluoromethyl (CF₂H) group holds a unique position. It can act as a lipophilic hydrogen bond donor and serve as a bioisostere for hydroxyl, thiol, or amide functionalities, often leading to improved metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2][3] Historically, the installation of the CF₂H group required harsh conditions or the use of pre-functionalized substrates, limiting its application in late-stage functionalization.[1][3]

The development of zinc difluoromethanesulfinate, [Zn(SO₂CF₂H)₂], by the Baran group in 2012 marked a significant breakthrough in this field.[1][2][4] This reagent, often referred to as the Baran difluoromethylation reagent or DFMS, provides a mild, operationally simple, and scalable method for the direct C-H difluoromethylation of a wide range of substrates, particularly nitrogen-containing heterocycles.[1][2][5][6] The reaction proceeds via a radical-mediated mechanism, offering a distinct and often complementary regioselectivity to traditional ionic pathways.[1][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup and application of the Baran difluoromethylation reagent. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into troubleshooting and safety considerations.

Mechanistic Rationale: A Radical-Mediated Pathway

The Baran difluoromethylation reaction is predicated on the generation of the difluoromethyl radical (•CF₂H) from the zinc difluoromethanesulfinate salt.[1][7] The reaction is typically initiated by an oxidant, most commonly tert-butyl hydroperoxide (t-BuOOH), which facilitates the single-electron oxidation of the sulfinate to generate the corresponding sulfonyl radical. This intermediate then rapidly extrudes sulfur dioxide (SO₂) to furnish the desired •CF₂H radical.[8] This radical can then engage with electron-deficient C-H bonds, typically on heteroaromatic systems, in a Minisci-type reaction.[1][8] The regioselectivity of the addition is generally governed by the nucleophilic character of the •CF₂H radical, which preferentially attacks the most electron-deficient positions of the heterocycle.[1][2]

Caption: Proposed mechanism for the Baran difluoromethylation.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier (Example) | Notes |

| Zinc difluoromethanesulfinate (DFMS) | ≥95% | Sigma-Aldrich (767840), Enamine (EN300-138725) | Can be synthesized but is commercially available.[6][9] May contain ZnCl₂ and H₂O impurities which do not typically affect the reaction.[5] |

| Heteroaromatic Substrate | As required | Various | Ensure purity of the starting material. |

| tert-Butyl hydroperoxide (t-BuOOH) | 70% in H₂O | Sigma-Aldrich (458139) | Handle with care, potent oxidant. |

| Dichloromethane (DCM) | Anhydrous | Various | Can be used as a reaction solvent. |

| Dimethyl sulfoxide (DMSO) | Anhydrous | Various | Can be used as a reaction solvent. |

| Water | Deionized | - | Can be used as a co-solvent. |

| Trifluoroacetic acid (TFA) | Reagent grade | Various | Optional additive to improve reaction rates for some substrates. |

| Ethyl acetate (EtOAc) | Reagent grade | Various | For workup and extraction. |

| Saturated sodium bicarbonate (NaHCO₃) | - | - | For workup. |

| Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) | Anhydrous | Various | For drying organic layers. |

| Silica gel | - | Various | For column chromatography purification. |

Equipment

-

Standard laboratory glassware (round-bottom flasks, condensers, etc.)

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (optional, reaction is generally air-tolerant)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography setup)

-

Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate gloves.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the difluoromethylation of a heteroaromatic substrate. The optimal conditions, including solvent and temperature, may vary depending on the specific substrate.

Caption: General workflow for the Baran difluoromethylation.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heteroaromatic substrate (1.0 equiv) and zinc difluoromethanesulfinate (DFMS, 2.0-3.0 equiv).[10]

-

Solvent Addition: Add the chosen solvent. A common solvent system is a mixture of dichloromethane and water (e.g., 1:1 v/v) or dimethyl sulfoxide (DMSO). The concentration is typically in the range of 0.1-0.5 M with respect to the substrate.

-

Reaction Initiation: To the stirring suspension, add tert-butyl hydroperoxide (70% in water, 3.0-5.0 equiv) dropwise at room temperature.[10] The reaction is often exothermic, and for larger scale reactions, cooling in an ice bath during the addition may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[10] For sluggish reactions, a second addition of DFMS and t-BuOOH may be beneficial.[10]

-

Workup: Upon completion, cool the reaction mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate or dichloromethane) and a saturated aqueous solution of sodium bicarbonate.[10]

-

Extraction: Separate the layers and extract the aqueous layer with the organic solvent (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired difluoromethylated product.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive substrate | Some electron-rich heterocycles may be unreactive. Consider adding trifluoroacetic acid (TFA, 1.0-2.0 equiv) to protonate the heterocycle and increase its electrophilicity.[10] |

| Insufficient oxidant or reagent | Add a second portion of DFMS (1.0-2.0 equiv) and t-BuOOH (2.0-3.0 equiv). | |

| Poor solubility of substrate | Try a different solvent system, such as DMSO or a mixture of chloroform and water. | |

| Formation of multiple regioisomers | Inherent reactivity of the substrate | The regioselectivity is governed by the electronic properties of the substrate.[11] It may be necessary to separate the isomers by chromatography. In some cases, solvent choice can influence regioselectivity. |

| Decomposition of starting material or product | Reaction temperature is too high | Run the reaction at a lower temperature (e.g., room temperature or 0 °C). |

| Substrate is sensitive to oxidative conditions | Decrease the amount of t-BuOOH or consider a different oxidant. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the reagents.

-

tert-Butyl hydroperoxide (t-BuOOH): This is a strong oxidant and can be explosive at high concentrations. Handle the 70% aqueous solution with care and avoid contact with metals.

-

Zinc difluoromethanesulfinate (DFMS): May cause skin, eye, and respiratory irritation.[9][12] Handle in a well-ventilated area or a fume hood.

-

General Handling: Avoid inhalation of dust and vapors. Wash hands thoroughly after handling.[12]

Conclusion

The Baran difluoromethylation reagent, Zn(SO₂CF₂H)₂, has emerged as an invaluable tool for the direct introduction of the difluoromethyl group into organic molecules, particularly heterocycles.[5] Its operational simplicity, scalability, and tolerance of a wide range of functional groups make it highly attractive for applications in medicinal chemistry and drug discovery.[1][2] By understanding the underlying radical mechanism and following the detailed protocols and troubleshooting guide provided in this application note, researchers can effectively leverage this powerful reagent to accelerate their research and development efforts.

References

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herlé, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99. [Link]

-

Rong, J., Ni, C., & Hu, J. (2017). Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry, 6(2), 139-152. [Link]

-

Pialat, A., & Tlili, A. (2014). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Organic Letters, 16(23), 6048–6051. [Link]

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

-

Pan, F., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7090-7128. [Link]

-

Wang, Z., Chen, J., Wu, S., Chen, Y., Chen, Y., & Su, C. (2024). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

O'Hara, F., Baxter, R. D., O'Brien, A. G., & Baran, P. S. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 8(5), 825–831. [Link]

-

Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. [Link]

-

Li, Z., & Li, X. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 639. [Link]

-

Roy, S., Huang, T. Y., Djugovski, M., & El-Gaber, M. K. A. (2022). Synthetic Strategies to Access Fluorinated Azoles. Molecules, 27(19), 6527. [Link]

-

Chemistry World. (2012, January 23). Simple one stop shop for difluoromethylation. [Link]

-

Hu, J., & Zhang, W. (2022). Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds. In Fluorine Chemistry (pp. 109-159). [Link]

-

O'Hara, F., Blackmond, D. G., & Baran, P. S. (2012). Practical and innate C–H functionalization of heterocycles. Nature Protocols, 8(5), 825–831. [Link]

-

Monfette, S., & Beauchamp, P. A. (2022). Continuous Process for Preparing the Difluoromethylating Reagent [(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor. Organic Process Research & Development, 26(8), 2417–2424. [Link]

-

Airgas. (2025). R 32 - SAFETY DATA SHEET. [Link]

Sources

- 1. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simple one stop shop for difluoromethylation | News | Chemistry World [chemistryworld.com]

- 5. Baran difluoromethylation reagent - Enamine [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. Zinc difluoromethanesulfinate 95 1355729-38-2 [sigmaaldrich.com]

- 10. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

Application Note: Late-Stage Difluoromethylation of Heterocycles Using Baran's Reagent (DFMS)

Executive Summary